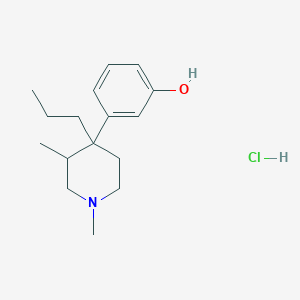
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials such as 1,3-dimethyl-4-propylpiperidine.
Substitution Reactions: The phenol group is introduced through substitution reactions, often using phenol derivatives under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as crystallization and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Quinones: From oxidation of the phenol group.
Reduced Piperidine Derivatives: From reduction reactions.
Substituted Phenols: From electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and signaling pathways.
Inhibiting Enzymes: Affecting enzyme activity and metabolic processes.
Altering Cellular Functions: Through interactions with cellular components and pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Such as 1,3-dimethyl-4-propylpiperidine and other substituted piperidines.
Phenol Derivatives: Compounds with similar phenol groups but different substituents on the piperidine ring.
Uniqueness
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a phenol group makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H26ClNO |
|---|---|
Molecular Weight |
283.83 g/mol |
IUPAC Name |
3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14;/h5-7,11,13,18H,4,8-10,12H2,1-3H3;1H |
InChI Key |
GUSQVRBQQVKTMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















